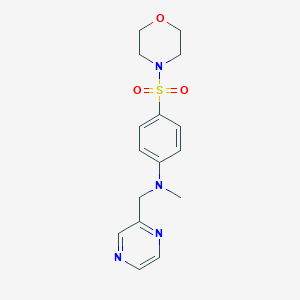
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide is a complex organic compound that features both an indazole and a cyclopropanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with cyclopropanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but contains a borate group.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules.
Uniqueness
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide is unique due to its combination of an indazole core and a cyclopropanesulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-7-16-9-10-3-4-11(8-13(10)14-16)15-19(17,18)12-5-6-12/h2-4,8-9,12,15H,1,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRNSQGZAIBINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C=CC(=CC2=N1)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(3-Bromo-5-fluoro-2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethylurea](/img/structure/B7448586.png)

![3-[(8aS)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carbonyl]-6-ethyl-5-methyl-1H-pyridin-2-one](/img/structure/B7448602.png)
![3-chloro-6-methoxy-N-[(4-methoxyoxan-4-yl)methyl]quinolin-4-amine](/img/structure/B7448603.png)


![3-[(2-Methoxyphenyl)sulfanylmethyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7448622.png)
![4-[3-(2-Methylbutan-2-yloxy)azetidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B7448623.png)
![3-[1-(4-Bromophenoxy)-2-methylpropyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7448629.png)
![1-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B7448635.png)
![5-Bromo-2-[[4-(methoxymethyl)triazol-1-yl]methyl]pyridine](/img/structure/B7448646.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-thiazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7448654.png)
![6-(1-Methylpyrazol-4-yl)-2-[1-(4-propan-2-ylphenyl)ethyl]-4,5-dihydropyridazin-3-one](/img/structure/B7448659.png)
![3-[2-(2-Chloro-6-fluorophenyl)ethyl]-5-(1-pyrazol-1-ylcyclopropyl)-1,2,4-oxadiazole](/img/structure/B7448674.png)
